4-Bromo-5-methylpyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-5-methylpyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1345121-29-0. It has a molecular weight of 211.06 . It is a solid at room temperature and should be stored in a dry environment .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, has been a subject of research due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s lipophilicity, as measured by its Log Po/w (iLOGP), is 2.2 .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-5-methylpyrazolo[1,5-a]pyridine and related compounds are studied extensively in the field of synthetic chemistry. For example, research by Brown and McGeary (1994) explored N-alkylation and electrophilic substitution reactions of 2-Methylpyrazolo[1,5-a]pyridin-5-ol, revealing preferences for specific types of substitution reactions (Brown & McGeary, 1994). Additionally, studies like that of Ahmad et al. (2017) have utilized derivatives of this compound in the synthesis of novel pyridine-based compounds, showing potential applications in the field of medicinal chemistry (Ahmad et al., 2017).
Pharmaceutical Research
Pyrazolo[1,5-a]pyridine derivatives have garnered interest in pharmaceutical research due to their potential therapeutic properties. Research by Abdelriheem et al. (2017) on pyrazolo[1,5-a]pyrimidines, a closely related compound, highlights their potential in developing antitrypanosomal drugs (Abdelriheem et al., 2017).
Biological Activities and Potential Applications
The versatility of pyrazolo[1,5-a]pyridine derivatives in synthesizing various biologically active compounds is also notable. For instance, the work by Wang et al. (2015) on 5-cyanopyrazolo[1,5-a]pyridine derivatives demonstrated interesting photophysical properties, indicating potential applications in the development of fluorescent materials (Wang et al., 2015).
Cheminformatics and Drug Design
Research in cheminformatics, such as the study conducted by Manetti et al. (2005), has explored pyrazolo[3,4-b]pyridines in the context of adenosine receptor antagonism, utilizing computational methods to understand the structure-activity relationships of these compounds (Manetti et al., 2005).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrazolo[1,5-a]pyrimidines, including 4-Bromo-5-methylpyrazolo[1,5-a]pyridine, have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . Future research will likely continue to explore the synthesis, functionalization, and potential applications of these compounds .
Mechanism of Action
Mode of Action
It is known that pyrazolo-pyridine derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-methylpyrazolo[1,5-a]pyridine . .
Properties
IUPAC Name |
4-bromo-5-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNLWBOJBGBKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=NN2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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